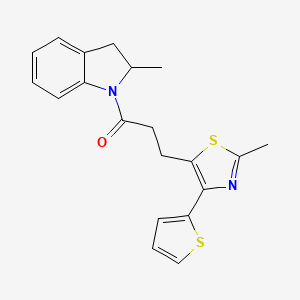![molecular formula C18H12F3N3OS B2957400 5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-12-7](/img/structure/B2957400.png)
5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one” is a complex organic molecule that contains several functional groups and rings . It has a trifluoromethyl group attached to a benzyl group, which is linked to an imidazoquinazolinone core via a sulfanyl (thiol) group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups . The imidazoquinazolinone core is a fused ring system that contains nitrogen atoms, and the trifluoromethyl group is a strong electron-withdrawing group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is quite electronegative and could make the compound susceptible to reactions with nucleophiles . The thiol group could also participate in reactions like oxidation or the formation of disulfide bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Synthesis and Antiulcer Activity
A study by Patil, Ganguly, and Surana (2010) discussed the synthesis of 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-one derivatives and tested their antiulcer activity. The compounds were characterized by IR, MS, and 1H NMR spectral and elemental analysis. Specifically, compounds 5k and 5n showed higher antiulcer activity compared to omeprazole, a standard drug used for ulcer treatment (Patil, Ganguly, & Surana, 2010).
Antibacterial and Antifungal Activity
In another research, compounds related to quinazolines and imidazoles were synthesized and evaluated for their antibacterial and antifungal properties. The study conducted by Mood, Boda, and Guguloth (2022) found that some of the synthesized compounds possessed excellent growth inhibition activity compared to commercial standards like penicillin-G and streptomycin. The compounds were confirmed by their elemental analysis, infrared, 1H, 13C NMR, and mass spectral data (Mood, Boda, & Guguloth, 2022).
Design for Antimicrobial and Antifungal Agents
Anisetti and Reddy (2012) synthesized novel analogs with antimicrobial and antifungal activity. The study involved the Knoevenagel condensation process and the compounds exhibited significant biological activity against standard strains. The study highlighted the potential of these compounds as antimicrobial and antifungal agents (Anisetti & Reddy, 2012).
Anti-Monoamine Oxidase and Antitumor Activity
Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolines, which exhibited high anti-monoamine oxidase and antitumor activity. The study involved reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with halides, indicating the therapeutic potential of these compounds in the treatment of certain mental health disorders and cancer (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Antiviral Activities
Selvam et al. (2007) focused on designing and synthesizing novel quinazolin-4(3H)-ones and testing them for antiviral activity against various respiratory and biodefense viruses. The study highlighted the potential of these compounds in inhibiting the replication of viruses such as avian influenza (H5N1), severe acute respiratory syndrome corona, dengue, and others (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Orientations Futures
Propriétés
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-18(20,21)12-7-5-11(6-8-12)10-26-17-22-14-4-2-1-3-13(14)16-23-15(25)9-24(16)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMOLNTVQBGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

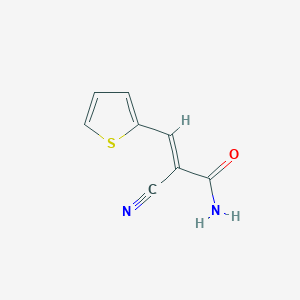

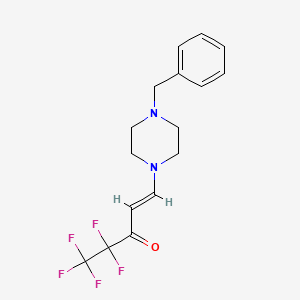
![3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957323.png)
![3-[(4,6-Dimethylpyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2957327.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2957329.png)
![(E)-4-(Dimethylamino)-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-enamide](/img/structure/B2957333.png)
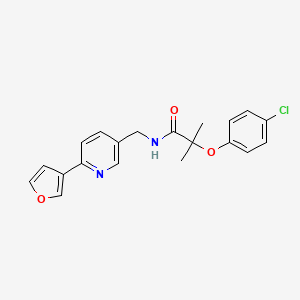
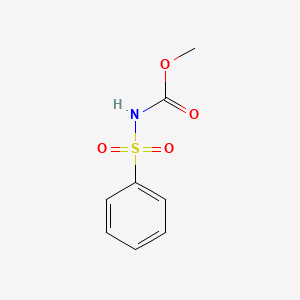
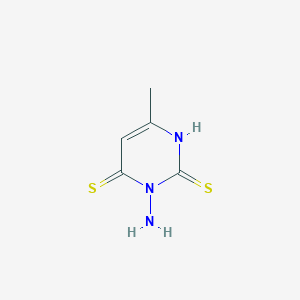
![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2957337.png)
